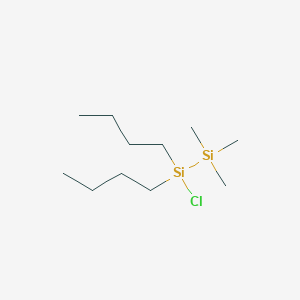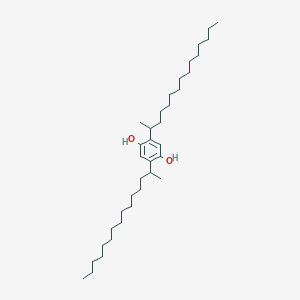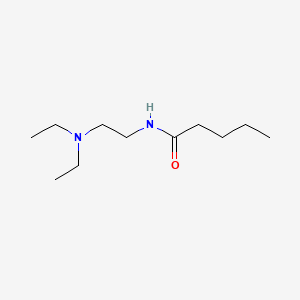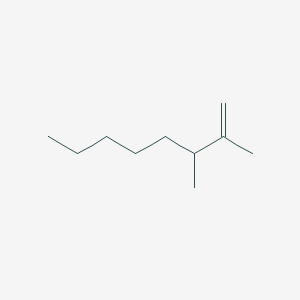
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H25ClSi2. This compound is part of the broader class of disilanes, which are characterized by the presence of a Si-Si bond. Organosilicon compounds like this compound are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of 1,1,2,2-tetramethyldisilane with butyl lithium, followed by chlorination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, which are useful in the production of silicone polymers.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include lithium aluminum hydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Organosilicon compounds are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.
Medicine: Research is ongoing into the use of silicon-based compounds in medical implants and devices, where their stability and biocompatibility are advantageous.
Industry: The compound is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism by which 1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new Si-X bond. In oxidation reactions, the Si-H bond is converted to a Si-OH bond, leading to the formation of silanols or siloxanes. The molecular targets and pathways involved are primarily related to the reactivity of the silicon atoms and the nature of the substituents.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane can be compared to other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trimethyldisilane: This compound has three chlorine atoms and is more reactive in substitution reactions.
1-Chloro-2,2-diethyl-1,1,2-trimethyldisilane: This compound has ethyl groups instead of butyl groups, which affects its reactivity and physical properties.
1,1,2,2-Tetramethyldisilane: This compound lacks chlorine atoms and is less reactive in substitution reactions but can still undergo oxidation and reduction.
The uniqueness of this compound lies in its specific combination of butyl groups and a chlorine atom, which provides a balance of reactivity and stability, making it useful in various applications.
Eigenschaften
CAS-Nummer |
106488-42-0 |
|---|---|
Molekularformel |
C11H27ClSi2 |
Molekulargewicht |
250.95 g/mol |
IUPAC-Name |
dibutyl-chloro-trimethylsilylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-14(12,11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChI-Schlüssel |
UCXOZHHLASDRKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)([Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)



![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)

![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)




![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
